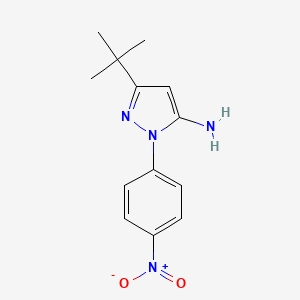

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-(4-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-4-6-10(7-5-9)17(18)19/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQSWOBETMRYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361679 | |

| Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251658-55-6 | |

| Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 251658-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Identification

This compound is a pyrazole derivative characterized by the presence of a tert-butyl group at the 3-position, a 4-nitrophenyl group at the 1-position of the pyrazole ring, and an amine group at the 5-position. Its structural features make it a valuable intermediate in the synthesis of various bioactive molecules.[1][2]

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine | N/A |

| Synonyms | 5-tert-butyl-2-(4-nitrophenyl)-2H-pyrazol-3-ylamine | [1] |

| CAS Number | 251658-55-6 | [1] |

| Molecular Formula | C₁₃H₁₆N₄O₂ | [1] |

| Molecular Weight | 260.3 g/mol | [1] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 169-176 °C | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |

| ¹H NMR | ~1.3 | singlet (9H, tert-butyl) |

| 7.5 - 8.5 | multiplet (aromatic protons) | |

| ¹³C NMR | ~28 - 35 | tert-butyl carbons |

| ~125 - 150 | nitro group carbons |

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Technique | Key Peaks / Values | Interpretation |

| IR Spectroscopy | ~1520 cm⁻¹ | Strong absorption for NO₂ group |

| ~3300 cm⁻¹ | Strong absorption for NH₂ group | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Consistent with C₁₃H₁₆N₄O₂ |

| Fragmentation | Loss of NO₂ (46 amu) or tert-butyl (57 amu) |

Synthesis Protocol

Inferred Experimental Protocol:

A mixture of 4-nitrophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile is heated in the presence of a catalytic amount of acid (e.g., hydrochloric acid) in a suitable solvent. The reaction mixture is then neutralized to precipitate the crude product, which can be further purified by recrystallization.

Biological Activity and Signaling Pathway

Derivatives of pyrazole are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.[4] Research suggests that this compound and related compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain.

The inhibition of the COX pathway by this compound would lead to a reduction in the production of prostaglandins, thereby mitigating inflammatory responses and pain signaling.

Applications

The unique chemical structure of this compound makes it a versatile compound with potential applications in:

-

Pharmaceutical Development: As a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.[1][2]

-

Agrochemical Chemistry: In the formulation of pesticides and herbicides to improve crop yields and provide protection against pests.[1]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realms of medicinal and agricultural chemistry. Its well-defined chemical properties and the potential for straightforward synthesis make it an attractive scaffold for the development of new and effective molecules. Further research into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic and agrochemical potential.

References

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research.[1][2] The described methodology is based on the established synthesis of its structural isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, and follows a classical approach for the formation of 5-aminopyrazoles.[3]

Core Synthesis Pathway

The primary route for synthesizing 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a substituted hydrazine.[4][5] In this specific case, the synthesis of this compound is achieved through the reaction of 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) with 4-nitrophenylhydrazine.

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization through the addition of the other nitrogen atom of the hydrazine to the nitrile carbon. This sequence ultimately leads to the formation of the stable pyrazole ring.

Experimental Protocol

The following protocol is adapted from the synthesis of the 3-nitro structural isomer and is expected to yield the desired 4-nitro product with high efficiency.[3]

Materials:

-

4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

-

4-Nitrophenylhydrazine

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Water

-

Crushed Ice

Procedure:

-

To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 4-nitrophenylhydrazine (9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (14.80 mmol).

-

Heat the reaction mixture at 70°C for 1 hour.

-

Add an additional portion of concentrated hydrochloric acid (3.8 mL) to the mixture and continue heating at 70°C for another hour.

-

After the second hour of heating, cool the reaction mixture and add crushed ice.

-

Neutralize the mixture with concentrated ammonium hydroxide.

-

The resulting solid product is then collected by filtration under reduced pressure.

-

Wash the filtered solid with cold water (3 x 5 mL).

-

Dry the purified solid at ambient temperature to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on the reported values for the 3-nitro isomer.[3] Actual results for the 4-nitro isomer may vary.

| Parameter | Expected Value |

| Yield | ~68% |

| Melting Point | ~375 K |

| Molecular Formula | C₁₃H₁₆N₄O₂ |

| Molecular Weight | 260.30 g/mol |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Synthetic workflow for this compound.

Caption: Overall chemical reaction scheme.

References

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring structure. This molecule has garnered interest within the medicinal chemistry field due to its potential as a scaffold for the development of novel therapeutic agents.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.[1][2] The structural features of this pyrazole derivative, including the tert-butyl group and the nitrophenyl moiety, are thought to be significant contributors to its biological activity.[1] While direct and extensive research on the specific mechanism of action of this parent compound is limited in publicly available literature, studies on its derivatives suggest a potential pathway for its pharmacological effects. This guide synthesizes the available information and proposes a likely mechanism of action based on the activities of closely related compounds.

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary proposed mechanism of action for the anti-inflammatory and analgesic effects of derivatives of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes (both COX-1 and COX-2 isoforms) are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to anti-inflammatory and analgesic effects.

The general pathway is as follows:

-

Cellular Damage/Stimuli: Various stimuli, such as injury or infection, trigger the release of arachidonic acid from the cell membrane.

-

COX Enzyme Action: The COX enzymes metabolize arachidonic acid into prostaglandin H2 (PGH2).

-

Prostaglandin Synthesis: PGH2 is then converted by other enzymes into various prostaglandins (like PGE2, PGI2, etc.) that mediate inflammation, pain, and fever.

-

Inhibition by Pyrazole Derivatives: It is hypothesized that this compound or its active derivatives bind to the active site of COX enzymes, preventing arachidonic acid from being converted into PGH2. This blockade leads to a reduction in prostaglandin levels, thereby mitigating the inflammatory response and pain signaling.

While some pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1, which is associated with a more favorable gastrointestinal safety profile, the specific selectivity of this compound has not been explicitly detailed in the available literature.

Signaling Pathway Diagram

Caption: Proposed mechanism of action via inhibition of COX-1 and COX-2 pathways.

Quantitative Data Summary

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Derivative A | 15.2 | 0.8 | 19.0 |

| Derivative B | 25.5 | 5.1 | 5.0 |

| Celecoxib (Control) | >100 | 0.04 | >2500 |

| Ibuprofen (Control) | 5.3 | 35.0 | 0.15 |

Note: Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Derivative A | 10 | 45.2% |

| Derivative B | 10 | 38.7% |

| Indomethacin (Control) | 10 | 55.8% |

| Vehicle Control | - | 0% |

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for the direct evaluation of this compound are not available. However, the following are standard and widely accepted methodologies for assessing the anti-inflammatory and analgesic properties of novel compounds.

In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a reaction buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This document collates available information on the biological context of pyrazole-based compounds, details relevant experimental protocols for assessing their activity, and presents quantitative data for structurally related analogs to infer the potential efficacy of this compound. The primary focus is on its potential as a modulator of the inflammatory cascade, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a foundational structure in many biologically active molecules.[1] The unique substitution pattern, including a bulky tert-butyl group and an electron-withdrawing nitrophenyl moiety, suggests the potential for specific interactions with biological targets.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, positioning them as valuable scaffolds in medicinal chemistry and drug discovery.[2] This compound serves as a crucial intermediate in the synthesis of other bioactive molecules and has been investigated for its potential anti-inflammatory and analgesic properties.[1][3] Furthermore, its applications extend to agricultural chemistry, where it is used in the formulation of pesticides and herbicides.[3][4]

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

The primary speculated biological activity of this compound is its anti-inflammatory effect, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[5]

dot

Caption: Putative inhibition of the COX-2 pathway by this compound.

Analgesic Activity

Closely linked to its anti-inflammatory potential, the compound is also expected to exhibit analgesic effects. By inhibiting prostaglandin synthesis, it can reduce the sensitization of nociceptors, thereby alleviating pain.[1]

Quantitative Data for Structurally Related Pyrazole Derivatives

While experimental data for the title compound is pending, the following tables summarize the COX inhibitory activity of other pyrazole derivatives, providing a benchmark for potential efficacy.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| PYZ31 | - | 0.01987 | - | [6] |

| PYZ37 | - | 0.2 | - | [6] |

| PYZ38 | >80 | 1.33 | >60 | [6] |

| ODZ2 | 63.8 | 0.48 | 132.83 | [6] |

| HYB20 | 7.23 | 0.84 | 8.60 | [6] |

| HYB21 | 5.5 | 0.62 | 8.85 | [6] |

| 4d(O) | <200 | - | - | [7] |

| 4e(O) | <200 | - | - | [7] |

| 4g(O) | - | 78.0 | - | [7] |

Note: The compound identifiers are as designated in the cited literature.

Detailed Experimental Protocols

To facilitate further research and standardized evaluation of this compound, detailed protocols for key biological assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (dissolved in DMSO)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

-

Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, diluted cofactor, and the probe. b. Add the diluted test compound or reference inhibitor. Include a DMSO control for 100% enzyme activity. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period. The rate of change is proportional to COX activity.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[8]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 3. Hot plate test - Wikipedia [en.wikipedia.org]

- 4. Hot plate test [panlab.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

CAS Number: 251658-55-6

This technical guide provides a comprehensive overview of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a pyrazole derivative characterized by a tert-butyl group at the 3-position, a 4-nitrophenyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring. Its chemical structure plays a crucial role in its biological activity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 251658-55-6 | [1] |

| Molecular Formula | C₁₃H₁₆N₄O₂ | [1] |

| Molecular Weight | 260.29 g/mol | [2] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 169-176 °C | [1] |

| Purity | ≥95% | [2] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | A singlet for the nine protons of the tert-butyl group is expected around 1.3 ppm. The aromatic protons of the nitrophenyl group would likely appear as splitting patterns in the range of 7.5–8.5 ppm.[2] |

| ¹³C NMR | The carbons of the tert-butyl group are expected to resonate at approximately 28–35 ppm. The carbons of the nitrophenyl group attached to the nitro group are anticipated in the 125–150 ppm region.[2] |

| IR Spectroscopy | Characteristic strong absorption bands are expected for the nitro group (NO₂) around 1520 cm⁻¹ and for the primary amine (NH₂) at about 3300 cm⁻¹.[2] |

| Mass Spectrometry | The molecular ion peak should correspond to the molecular formula. Common fragmentation patterns would likely involve the loss of a nitro group (NO₂, 46 amu) or a tert-butyl group (57 amu).[2] |

Synthesis and Experimental Protocols

2.1. Proposed Synthesis of this compound

The synthesis involves a condensation reaction between (4-nitrophenyl)hydrazine and 4,4-dimethyl-3-oxopentanenitrile.

Experimental Protocol (Adapted from the synthesis of the 3-nitro isomer)[3]

-

To a solution of concentrated hydrochloric acid (3.8 ml) in water (33 ml), add (4-nitrophenyl)hydrazine (9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (14.80 mmol).

-

Heat the mixture at 70 °C for 1 hour.

-

Add an additional portion of concentrated hydrochloric acid (3.8 ml) and continue heating for another hour.

-

After cooling the reaction mixture, add crushed ice and neutralize with concentrated ammonium hydroxide.

-

Filter the resulting solid under reduced pressure.

-

Wash the solid with cold water (3 x 5 ml).

-

Dry the solid at ambient temperature to yield the final product.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications and Biological Relevance

This compound is a compound of interest in medicinal and agricultural chemistry.[1][4]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

-

Agrochemicals: This pyrazole derivative is also used in the formulation of agrochemicals, including herbicides and pesticides.[4]

The biological activity of this class of compounds is attributed to the pyrazole core, which is a well-known pharmacophore, and the specific substitutions on the ring that allow for targeted interactions with biological macromolecules.[2] The nitrophenyl group, in particular, may participate in redox reactions within biological systems.[2]

Diagram 2: Drug Discovery and Development Workflow

References

Spectroscopic Profile of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS No. 251658-55-6). This pyrazole derivative is of significant interest in medicinal chemistry and drug discovery. The following sections detail its characteristic spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and key functional groups of this compound can be confirmed through a combination of spectroscopic techniques. The expected and observed data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.3 - 8.5 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~7.7 - 7.9 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~5.7 | Singlet | 1H | Pyrazole-H (C4-H) |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~155 | Quaternary | Pyrazole-C3 |

| ~148 | Quaternary | Pyrazole-C5 |

| ~145 | Quaternary | Ar-C (para to pyrazole) |

| ~143 | Quaternary | Ar-C (ipso to NO₂) |

| ~125 | Tertiary | Ar-CH (ortho to NO₂) |

| ~120 | Tertiary | Ar-CH (meta to NO₂) |

| ~95 | Tertiary | Pyrazole-C4 |

| ~32 | Quaternary | -C (CH₃)₃ |

| ~30 | Primary | -C(C H₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The data presented is based on the experimentally determined fragmentation of its isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which is expected to have a similar fragmentation pattern[1].

| m/z | Relative Intensity (%) | Assignment |

| 260 | 55 | [M]⁺ (Molecular Ion) |

| 245 | 100 | [M - CH₃]⁺ |

| 218 | 88 | [M - C₃H₆]⁺ or [M - NO]⁺ |

| 190 | 73 | [M - C₄H₉ - H]⁺ or [M - NO₂ - C₂H₂]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy helps in the identification of functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Strong, Broad | N-H stretch (Amine) |

| ~2960 | Medium | C-H stretch (Aliphatic) |

| ~1595 | Strong | C=N stretch (Pyrazole ring) |

| ~1520 | Strong | N-O asymmetric stretch (Nitro group) |

| ~1340 | Strong | N-O symmetric stretch (Nitro group) |

| ~850 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The electron energy is typically set at 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

References

An In-depth Technical Guide on the Solubility of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in DMSO

For Researchers, Scientists, and Drug Development Professionals

The unique properties of pyrazole derivatives like 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine make them valuable as intermediates in the synthesis of novel therapeutic agents and crop protection products.[1][2] Understanding their solubility in a versatile solvent like DMSO is fundamental for handling, formulation, and screening in drug discovery and development.[3][4][5]

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility values for this compound in DMSO. The following table is provided as a template for researchers to document their experimental findings in a structured manner.

| Parameter | Value | Unit | Conditions | Method |

| Solubility | Data not available | mg/mL | Room Temperature | Gravimetric |

| Molar Solubility | Data not available | mol/L | Room Temperature | Spectroscopic |

| Solubility | Data not available | mg/mL | 37 °C | HPLC |

| Molar Solubility | Data not available | mol/L | 37 °C | NMR |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a compound such as this compound in DMSO. This protocol is based on the widely used shake-flask method coupled with modern analytical techniques for quantification.

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature.

Materials:

-

This compound (solid)

-

Anhydrous DMSO (≥99.9%)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

Appropriate vials with tight-fitting caps (e.g., glass HPLC vials)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or qNMR)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of the compound into a series of vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume of DMSO to each vial.

-

Tightly cap the vials to prevent solvent evaporation or water absorption, as DMSO is hygroscopic.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solid and liquid phases should be in constant contact.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solutes):

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the supernatant to the container.

-

Evaporate the DMSO under vacuum at a controlled temperature.

-

Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved compound.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of the compound in DMSO with known concentrations.

-

Generate a calibration curve using the analytical instrument of choice (e.g., by measuring absorbance at a specific wavelength for UV-Vis, or peak area for HPLC).

-

Dilute the supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Mention the analytical method used for quantification.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a chemical compound in DMSO.

Caption: A flowchart of the experimental workflow for determining compound solubility in DMSO.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Stability and Storage of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of the research chemical 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Due to the limited availability of specific stability data for this compound, this guide integrates information on its known physicochemical properties with established principles for handling structurally related molecules, particularly pyrazole derivatives and nitroaromatic compounds. It outlines recommended storage conditions, potential degradation pathways, and standardized protocols for stability assessment.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic compound utilized as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a stable pyrazole core, a tert-butyl group, and a nitrophenyl substituent, makes it a valuable scaffold in drug discovery for targeting various biological pathways.[1]

A summary of its known properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 251658-55-6 | Chem-Impex |

| Molecular Formula | C₁₃H₁₆N₄O₂ | Chem-Impex |

| Molecular Weight | 260.3 g/mol | Chem-Impex |

| Appearance | Yellow crystals / crystalline powder | Chem-Impex |

| Melting Point | 169-176 °C | Chem-Impex |

| Purity | ≥ 99% (by HPLC) | Chem-Impex |

| Solubility | No data available | - |

Stability Profile and Potential Degradation Pathways

While specific kinetic data on the degradation of this compound is not publicly available, an assessment of its structural components allows for an informed projection of its stability.

-

Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle known for its significant chemical and metabolic stability. This moiety is a "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs, which attests to its robust nature.[2][3][4]

-

Nitroaromatic Group: The 4-nitrophenyl group is generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[5] However, this group represents the most likely site of chemical transformation. The primary anticipated degradation pathway is the reduction of the nitro group to an amino group (-NH₂), forming the corresponding aniline derivative.[6] This reaction can be facilitated by various reducing agents or certain catalytic conditions. Other potential, though less common, pathways could involve nucleophilic substitution on the nitrophenyl ring.

Given these characteristics, the compound is expected to be relatively stable under standard storage conditions, with the nitro group being the most reactive site for potential degradation.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.

Storage Conditions

The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 0-8 °C (Refrigerated) | To minimize the rate of potential chemical degradation. | Chem-Impex |

| Light | Store in the dark (e.g., amber vial or opaque container) | To prevent potential photolytic degradation, a standard precaution for nitroaromatic compounds.[7] | General Best Practice |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible. | To protect from moisture and atmospheric oxygen, which could participate in degradation reactions. | General Best Practice |

| Moisture | Store in a dry environment. Use of a desiccator is recommended for long-term storage. | To prevent hydrolysis. | [7] |

Safe Handling

Standard laboratory safety protocols should be observed when handling this compound.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]

-

Avoid contact with skin and eyes.

-

Store segregated from incompatible materials, such as strong oxidizing agents and strong acids or bases.[8][9]

Experimental Protocols for Stability Assessment

For researchers requiring quantitative stability data, a comprehensive stability study should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11] This is achieved by subjecting the compound to conditions more severe than accelerated stability testing. A typical workflow for a forced degradation study is illustrated below.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[12]

-

Stress Conditions: Expose the compound (in both solid and solution states) to the following conditions. The goal is to achieve 5-20% degradation.[12]

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60-80°C).

-

Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store the solid compound at a high temperature (e.g., 10°C above the accelerated testing temperature).

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

-

Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify degradation products.[13]

Long-Term and Accelerated Stability Studies

These studies are performed to determine the re-test period or shelf life of the compound under recommended storage conditions.[14]

Caption: Workflow for long-term and accelerated stability studies.

Methodology:

-

Sample Preparation: Package the solid compound in vials that simulate the intended long-term storage container.

-

Storage: Place samples in controlled environmental chambers under the conditions outlined in Table 3.

-

Testing Schedule: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[15]

-

Analysis: At each time point, perform a series of tests to assess the compound's integrity.

Table 3: Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 0-8 °C (Recommended Storage) | 12 months (or longer) | Every 3 months for the first year, every 6 months for the second year, then annually.[16] |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, and 6 months.[15] |

The accelerated study helps to predict the shelf life in a shorter time frame, as significant degradation at these conditions suggests potential issues during long-term storage.

Conclusion

This compound is a valuable research chemical with a stability profile largely defined by its robust pyrazole core and reactive nitroaromatic moiety. While specific degradation data is scarce, adherence to recommended storage conditions—specifically refrigeration (0-8°C) and protection from light and moisture—is critical for preserving its purity and integrity. For applications requiring documented stability, conducting forced degradation and long-term stability studies using the standardized protocols outlined in this guide will provide the necessary data to ensure the quality and reliability of research outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound | 251658-55-6 | Benchchem [benchchem.com]

- 7. globalresearchchem.com [globalresearchchem.com]

- 8. research.uga.edu [research.uga.edu]

- 9. iedu.mui.ac.ir [iedu.mui.ac.ir]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 14. pharmtech.com [pharmtech.com]

- 15. apgicl.com [apgicl.com]

- 16. www3.paho.org [www3.paho.org]

An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it is a common scaffold in medicinal chemistry due to its diverse biological activities.[1] The subject compound is substituted with a tert-butyl group, a 4-nitrophenyl group, and an amine group, which contribute to its specific physicochemical properties and potential biological effects.[2]

This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, potential therapeutic applications, and the general experimental workflows used to evaluate such compounds. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from structurally related pyrazole derivatives to infer potential mechanisms of action and biological activities.

Chemical Properties and Synthesis

The chemical structure of this compound is characterized by the presence of both electron-donating (amine) and electron-withdrawing (nitrophenyl) groups, which can influence its reactivity and interactions with biological targets. The bulky tert-butyl group can also play a role in its binding selectivity.[2]

General Synthesis

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. A common method involves the condensation reaction between a β-ketonitrile and a hydrazine derivative. For this compound, the synthesis would typically involve the reaction of 4,4-dimethyl-3-oxopentanenitrile with (4-nitrophenyl)hydrazine.[3]

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis of a 5-Aminopyrazole Derivative

The following is a generalized experimental protocol for the synthesis of a 5-aminopyrazole derivative, based on procedures reported for similar compounds.[3]

-

Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-24 h) and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 5-aminopyrazole product.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is scarce in peer-reviewed literature, the pyrazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[1][4] Based on the activities of related pyrazole derivatives, this compound holds potential in several therapeutic areas.[2]

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural features of this compound suggest it could potentially interact with the active site of COX enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation.[2]

Anticancer Activity

Certain pyrazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[5][6][7] The mechanism of action for such compounds can vary, but may involve the inhibition of protein kinases or interference with p53-MDM2 binding.[5][6] Further research would be necessary to determine if this compound possesses any anticancer activity.

Other Potential Applications

The versatility of the pyrazole core means that derivatives can be explored for a multitude of other biological activities, including antimicrobial, antiviral, and neuroprotective effects.[1][4][7] Additionally, this compound serves as a key intermediate in the synthesis of other bioactive molecules and is used in the formulation of some agrochemicals.[2][8]

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of a novel compound like this compound.

Caption: A generalized workflow for the biological evaluation of a candidate compound.

Quantitative Data

As of the latest literature search, specific quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound are not available in publicly accessible databases or peer-reviewed publications. The tables below are provided as templates for how such data would be presented if it were available.

Table 1: Template for In Vitro Activity Data

| Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| e.g., COX-2 | Enzyme Inhibition | N/A | N/A | N/A |

| e.g., A549 cells | Cell Viability | N/A | N/A | N/A |

Table 2: Template for Pharmacokinetic Data

| Parameter | Value | Units | Animal Model | Reference |

| Bioavailability | N/A | % | N/A | N/A |

| Half-life (t½) | N/A | h | N/A | N/A |

| Cₘₐₓ | N/A | µg/mL | N/A | N/A |

| Tₘₐₓ | N/A | h | N/A | N/A |

Conclusion

This compound is a pyrazole derivative with potential applications in medicinal chemistry and agrochemicals.[2][8] While detailed biological studies on this specific compound are limited, the known activities of related pyrazole derivatives suggest that it may possess anti-inflammatory, analgesic, or anticancer properties.[1][2][5][6] Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound. The synthetic route is straightforward, making it an accessible molecule for further investigation by researchers in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 251658-55-6 | Benchchem [benchchem.com]

- 3. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

The Pyrazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and beyond has solidified the role of protein kinases as critical drug targets. Among the myriad of scaffolds explored for kinase inhibition, the pyrazole ring has emerged as a "privileged" structure, consistently featuring in a multitude of approved and clinical-stage kinase inhibitors. Its synthetic tractability, coupled with its ability to establish key interactions within the ATP-binding pocket of kinases, has made it a cornerstone of modern medicinal chemistry. This in-depth technical guide delves into the discovery and development of pyrazole derivatives as potent and selective kinase inhibitors, offering a comprehensive overview of their structure-activity relationships, detailed experimental protocols, and their impact on crucial cellular signaling pathways.

Structure-Activity Relationship (SAR) and Quantitative Insights

The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. A recurring theme in the SAR of pyrazole-based kinase inhibitors is the critical role of the pyrazole nitrogen atoms in forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] Strategic modifications at other positions on the pyrazole ring and its substituents are then employed to exploit other pockets within the active site, thereby enhancing affinity and selectivity.

The following tables summarize the quantitative data for representative pyrazole derivatives against various key kinase targets.

| Compound ID | Target Kinase(s) | IC50 / Ki | Target Cell Line(s) | Cellular Activity (IC50/GI50) | Reference |

| Ruxolitinib | JAK1, JAK2 | ~3 nM (IC50) | - | - | [1] |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4 nM, 2.2 nM, 3.5 nM (IC50) | HEL, K562 | 0.35 µM, 0.37 µM | [2] |

| Compound 11b | JAKs | Potent inhibition at 20 nM | HEL, K562 | 0.35 µM, 0.37 µM | [2] |

| TK4g | JAK2, JAK3 | 12.61 nM, 15.80 nM (IC50) | - | - | [3] |

Table 1: Pyrazole Derivatives Targeting the JAK Family of Kinases. This table showcases the potent and often nanomolar inhibitory activity of pyrazole-containing compounds against Janus kinases, which are pivotal in cytokine signaling.

| Compound ID | Target Kinase | IC50 | Target Cell Line | Cellular Activity (IC50) | Reference |

| Compound 6g | EGFR | 0.024 µM | A549 | 1.537 µM | [4] |

| Compound 4a | EGFR | 0.31 µM | HepG2 | 0.15 µM | [5] |

Table 2: Pyrazole Derivatives as EGFR Inhibitors. The epidermal growth factor receptor is a key target in various cancers, and these pyrazole derivatives demonstrate significant inhibitory potential.

| Compound ID | Target Kinase(s) | IC50 / Ki | Target Cell Line(s) | Cellular Activity (IC50) | Reference |

| Compound 15 | CDK2 | 0.005 µM (Ki) | A2780 | 0.127–0.560 µM | [6] |

| Compound 5 | CDK2 | 0.56 µM | HepG2, MCF-7 | 13.14 µM, 8.03 µM | [7] |

| Compound 6 | CDK2 | 0.46 µM | - | - | [7] |

| Compound 11 | CDK2 | 0.45 µM | - | - | [7] |

Table 3: Pyrazole Derivatives Targeting Cyclin-Dependent Kinases. CDKs are central regulators of the cell cycle, and their inhibition by these pyrazole compounds highlights a key mechanism for their anti-proliferative effects.

Experimental Protocols

A critical aspect of drug discovery is the robust and reproducible nature of the experimental methodologies. This section provides detailed protocols for the synthesis of a representative pyrazole kinase inhibitor and the key biological assays used to evaluate its efficacy.

Synthesis of Pyrazole-Thiadiazole Based EGFR Inhibitors (Exemplified by the synthesis of compound 6g)

This multi-step synthesis culminates in the formation of a pyrazole derivative linked to a thiadiazole moiety, a combination that has shown potent EGFR inhibitory activity.[4]

Step 1: Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (1) To a solution of acetophenone and 4-nitrobenzaldehyde in methanol, a 40% potassium hydroxide solution is added. The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and dried to yield the chalcone intermediate.

Step 2: Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2) The chalcone from the previous step is dissolved in ethanol and refluxed with hydrazine hydrate for 8 hours. Upon cooling, the pyrazoline product crystallizes and is collected by filtration.

Step 3: Synthesis of 2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-yl)ethan-1-one (3) The pyrazoline is dissolved in tetrahydrofuran (THF) with triethylamine. Chloroacetyl chloride, dissolved in THF, is added dropwise to the cooled solution to yield the chloroacetylated pyrazoline.[8]

Step 4: Synthesis of Thiadiazole Intermediate (5g) A mixture of the appropriate acid hydrazide and phosphorus pentasulfide in pyridine is heated under reflux. The reaction mixture is then poured into water, and the resulting precipitate is collected.

Step 5: Synthesis of the Target Compound (6g) The chloroacetylated pyrazoline (3) and the thiadiazole intermediate (5g) are dissolved in ethanol with potassium carbonate and refluxed. After completion of the reaction, the mixture is cooled, and the final product is isolated by filtration.

In Vitro Kinase Inhibition Assay (General Protocol for EGFR)

This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

-

Reagents and Materials : Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.

-

Procedure :

-

The test compound is serially diluted to various concentrations.

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence/luminescence-based assays that detect ADP production.[8]

-

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[9][10]

-

Cell Culture : Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media and conditions.

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.[9]

-

Signaling Pathways and Mechanism of Action

Pyrazole derivatives exert their therapeutic effects by inhibiting specific kinases involved in critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and for predicting the potential efficacy and side effects of these inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyrazole inhibitors like Ruxolitinib effectively block the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene transcription.

Caption: The JAK-STAT signaling pathway and its inhibition by pyrazole derivatives.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. Pyrazole-based inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, blocking its activity.

Caption: EGFR signaling and its disruption by pyrazole-based inhibitors.

The CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are essential for the progression of the cell cycle. They form complexes with cyclins to phosphorylate key substrates, driving the cell from one phase to the next. Pyrazole inhibitors targeting CDKs can induce cell cycle arrest and apoptosis.

Caption: The cell cycle and the inhibitory effect of pyrazole derivatives on CDK2.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. Its inherent drug-like properties and synthetic accessibility have cemented its place in the medicinal chemist's toolbox. The data and protocols presented in this guide underscore the significant progress made in developing pyrazole derivatives as potent and selective kinase inhibitors. Future efforts will likely focus on further optimizing their pharmacokinetic profiles, overcoming resistance mechanisms, and exploring their application in a wider range of diseases. The continued exploration of the chemical space around the pyrazole core promises to yield the next generation of targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Nitrophenyl-Pyrazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a nitrophenyl group onto the pyrazole core has been a particularly fruitful strategy in the development of potent modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antiparasitic properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the design and development of novel therapeutic agents based on this versatile chemical scaffold.

Anticancer Activity

Nitrophenyl-pyrazoles have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors. The nitro group, a strong electron-withdrawing substituent, often plays a crucial role in the binding of these compounds to the ATP-binding pocket of various kinases.

Kinase Inhibition

A significant body of research has focused on the development of nitrophenyl-pyrazoles as inhibitors of kinases implicated in cancer progression, such as Aurora kinases and Bcr-Abl. The SAR studies reveal that the position and substitution pattern of the nitrophenyl ring, as well as modifications on the pyrazole core, profoundly influence inhibitory potency and selectivity.

Table 1: SAR of Nitrophenyl-Pyrazoles as Kinase Inhibitors

| Compound ID | R1 (Pyrazole N1) | R2 (Pyrazole C3) | R3 (Pyrazole C5) | Kinase Target | IC50 (nM) | Reference |

| 1a | H | Phenyl | 4-Nitrophenyl | Aurora A | 160 | [1] |

| 1b | H | Phenyl | 3-Nitrophenyl | Aurora A | >1000 | [1] |

| 2a | H | 4-Nitrophenyl | Arylamide | Bcr-Abl | 14.2 | [1] |

| 2b | H | 3-Nitrophenyl | Arylamide | Bcr-Abl | >500 | [1] |

| 3a | Phenyl | Phenyl | 4-Nitrophenyl | JNK-1 | <10,000 | [2] |

Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.

The data consistently indicate that a 4-nitrophenyl substituent at the C5 position of the pyrazole ring is often optimal for potent Aurora kinase inhibition.[1] Similarly, for Bcr-Abl inhibitors, the 4-nitrophenyl group at the C3 position has been shown to be critical for activity.[1] The substitution on the pyrazole nitrogen (N1) can also modulate activity, with larger substituents sometimes leading to decreased potency.[3]

Signaling Pathway: Aurora Kinase

Caption: Aurora Kinase A signaling pathway in cell cycle progression and its inhibition by nitrophenyl-pyrazoles.

Signaling Pathway: Bcr-Abl

Caption: Bcr-Abl signaling pathways leading to cell proliferation and survival, and their inhibition.

Anti-inflammatory Activity

Nitrophenyl-pyrazoles have also demonstrated significant anti-inflammatory properties, often attributed to their inhibition of cyclooxygenase (COX) enzymes.

Table 2: SAR of Nitrophenyl-Pyrazoles as Anti-inflammatory Agents

| Compound ID | R1 (Pyrazole N1) | R2 (Pyrazole C3) | R3 (Pyrazole C5) | In vivo Edema Inhibition (%) | Reference |

| 4a | Phenyl | 4-Nitrophenyl | Phenyl | 93.53 | [4] |

| 4b | Phenyl | 3-Nitrophenyl | Phenyl | 75.21 | [4] |

| 5a | H | Aryl | 4-Nitrophenyl | 85 (TNF-α inhibition) | [5] |

| 5b | H | Aryl | 3-Nitrophenyl | 60 (TNF-α inhibition) | [5] |

Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.

The position of the nitro group on the phenyl ring is a key determinant of anti-inflammatory activity. Compounds with a 4-nitrophenyl substituent generally exhibit higher potency compared to their 3-nitrophenyl counterparts.[4][5]

Antiparasitic Activity

Several nitrophenyl-pyrazole derivatives have been investigated for their activity against various parasites, including Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum.

Table 3: SAR of Nitrophenyl-Pyrazoles as Antiparasitic Agents

| Compound ID | R1 (Pyrazole N1) | R2 (Pyrazole C3) | R3 (Pyrazole C4) | Parasite | IC50 (µM) | Reference |

| 6a | 4-Nitrophenyl | Phenyl | Carboxaldehyde | P. falciparum | >10 | [6] |

| 6b | 4-Nitrophenyl | Phenyl | Azomethine | P. falciparum | 1.5 | [6] |

| 7a | Methyl | H | 4-Nitropyrazole | T. vaginalis | Similar to Metronidazole | [7][8] |

| 7b | H | H | 4-Nitropyrazole | T. vaginalis | Similar to Metronidazole | [7][8] |

Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.

In the context of antiparasitic activity, nitrated compounds are often more effective than their non-nitrated analogs.[6] For instance, azomethine derivatives of 1-(4-nitrophenyl)-3-phenylpyrazole-4-carboxaldehyde showed potent activity against P. falciparum.[6] Furthermore, simple 4-nitropyrazole derivatives have demonstrated efficacy against T. vaginalis comparable to the standard drug metronidazole.[7][8]

Experimental Protocols

General Synthesis of Nitrophenyl-Pyrazoles from Chalcones

A common and versatile method for the synthesis of nitrophenyl-pyrazoles involves the cyclocondensation of a nitrophenyl-substituted chalcone with hydrazine hydrate or a substituted hydrazine.[9][10]

Workflow: Synthesis of Nitrophenyl-Pyrazoles

Caption: General synthetic workflow for nitrophenyl-pyrazoles via a chalcone intermediate.

Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate acetophenone and a nitrophenyl-substituted benzaldehyde in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise at room temperature or in an ice bath.

-

Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter, wash with water, and recrystallize the crude product from a suitable solvent.[10]

-

-

Pyrazoline/Pyrazole Synthesis:

-

Reflux a mixture of the synthesized chalcone and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent (e.g., ethanol, acetic acid).[9]

-

The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter, wash with water, and recrystallize from an appropriate solvent to yield the nitrophenyl-pyrazoline.

-

If the corresponding pyrazole is desired, the pyrazoline can be oxidized using various oxidizing agents or may form directly under certain reaction conditions.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][7][11]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the nitrophenyl-pyrazole compounds and incubate for 72 hours.[11]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 492 nm using a microplate reader.[11]

-

Cell viability is calculated as a percentage of the control (untreated cells).

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[12][13][14]

Protocol:

-

Animal Acclimatization:

-

Use adult male Wistar rats and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the test compounds (nitrophenyl-pyrazoles) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before the carrageenan injection.[14]

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

-

-

Calculation of Edema Inhibition:

-

The percentage of inhibition of edema is calculated for each group with respect to the control group (vehicle-treated).

-

In Vitro Antiparasitic Activity: Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the efficacy of compounds against the erythrocytic stages of the malaria parasite.[3][15][16][17][18]

Protocol:

-

Parasite Culture:

-

Maintain a culture of chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax.[3]

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

-

Assay Initiation:

-

Add synchronized ring-stage parasite cultures (approximately 1% parasitemia) to the drug-containing wells.[3]

-

-

Incubation:

-

Incubate the plates for 48 hours in a controlled gas environment (5% O2, 5% CO2, 90% N2) at 37°C.[3]

-

-

Growth Measurement (SYBR Green I-based assay):

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.[18]

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]

-

The fluorescence intensity is proportional to the number of viable parasites.

-

The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.

-

Conclusion

Nitrophenyl-pyrazoles represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the importance of the nitrophenyl moiety, particularly the 4-nitro substitution, for potent biological activity across various targets. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, underscores their potential for further optimization and development. This technical guide provides a solid foundation of SAR data, experimental methodologies, and pathway visualizations to aid researchers in the rational design of next-generation nitrophenyl-pyrazole-based drugs.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. inotiv.com [inotiv.com]

- 7. atcc.org [atcc.org]

- 8. scispace.com [scispace.com]

- 9. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | MDPI [mdpi.com]

- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 11. MTT (Assay protocol [protocols.io]

- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]